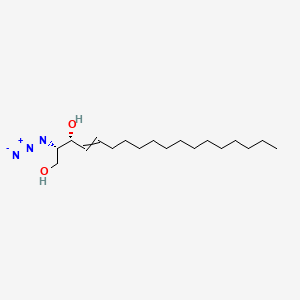
p-Hydroxyaminopropiophenone
Vue d'ensemble
Description
P-Hydroxyaminopropiophenone, also known as 4-hydroxyaminopropiophenone or PHAPP, is a chemical compound . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 . It is highly toxic and can cause injury or death upon physical contact or inhalation of fumes .
Molecular Structure Analysis
The molecular structure of p-Hydroxyaminopropiophenone can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy . This technique measures the absorption of infrared radiation, enabling the identification of characteristic absorption peaks and unveiling specific functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like p-Hydroxyaminopropiophenone can be analyzed using various techniques. These properties include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . The properties of a compound are directly related to its chemical structure and functional groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Processes : p-Hydroxypropiophenone, a compound related to p-Hydroxyaminopropiophenone, has been synthesized from phenol and propionyl chloride through esterification and Fries rearrangement reactions. This synthesis process was optimized to achieve a high yield of 86.5% (Li Hong-bo, 2010).
Biotechnological Applications
- Bio-Based Production of Monomers and Polymers : Metabolic engineering strategies have been employed for the bio-based production of various monomers and polymers. While p-Hydroxyaminopropiophenone itself is not explicitly mentioned, this research area explores the production of related polyamide precursors and aromatic monomers, which are significant in the context of p-Hydroxyaminopropiophenone's potential applications in biotechnology (Hannah Chung et al., 2015).
Potential Health Benefits and Therapeutic Applications
- Polyphenols in Metabolic Diseases : Polyphenols, which include compounds structurally related to p-Hydroxyaminopropiophenone, have been shown to have antioxidant properties and therapeutic effects in vivo and in vitro. These compounds may be beneficial in treating conditions associated with metabolic disorders, including obesity, atherosclerosis, and certain neurodegenerative disorders (Amin Gasmi et al., 2022).
Pharmacological Synthesis
- Synthesis of Ritodrine : p-Hydroxypropiophenone, synthesized through similar methods as p-Hydroxyaminopropiophenone, has been used in the synthesis of ritodrine. This showcases its potential use as an intermediate in the synthesis of various pharmacological agents (L. Lang, 2009).
Nanotechnology and Material Science
- Polyphenol-Containing Nanoparticles : Research into polyphenol-containing nanoparticles, which could include derivatives of p-Hydroxyaminopropiophenone, has found applications in bioimaging, therapeutic delivery, and other biomedical fields. These nanoparticles exhibit antioxidation properties and anticancer activity (Yuxin Guo et al., 2021).
Biochemical and Environmental Research
- Environmental Estrogenicity : Studies on similar phenolic compounds have investigated their estrogenic potencies and effects on reproductive health. This research may provide insights into the environmental and health implications of related compounds like p-Hydroxyaminopropiophenone (I. Meerts et al., 2001).
Safety and Hazards
P-Hydroxyaminopropiophenone is highly toxic and can cause injury or death upon physical contact or inhalation of fumes . It is classified as a hazardous chemical, with specific hazard statements including “Combustible liquid” and "Causes serious eye irritation" . Precautionary measures include avoiding release to the environment and wearing protective clothing .
Propriétés
IUPAC Name |
1-[4-(hydroxyamino)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTEULIVJMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203531 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxyaminopropiophenone | |
CAS RN |
55-34-5 | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyaminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)











